2,3-Dihydrospiro[indene-1,3'-piperidine]

Growth Hormone Secretagogue GHS-R1a Agonist Peptidomimetic

2,3-Dihydrospiro[indene-1,3'-piperidine] (CAS 203797-44-8) is a spirocyclic organic compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol. It features a conformationally restricted architecture where a 2,3-dihydroindene moiety is fused to a piperidine ring via a shared spiro carbon atom, a design strategy employed to enhance target selectivity and metabolic stability in medicinal chemistry.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B13569527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrospiro[indene-1,3'-piperidine]
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2(CCC3=CC=CC=C32)CNC1
InChIInChI=1S/C13H17N/c1-2-5-12-11(4-1)6-8-13(12)7-3-9-14-10-13/h1-2,4-5,14H,3,6-10H2
InChIKeyFWRSLPMGIFSTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrospiro[indene-1,3'-piperidine]: A Conformationally Constrained Spirocyclic Scaffold for Growth Hormone Secretagogue and SHP2 Inhibitor Development


2,3-Dihydrospiro[indene-1,3'-piperidine] (CAS 203797-44-8) is a spirocyclic organic compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . It features a conformationally restricted architecture where a 2,3-dihydroindene moiety is fused to a piperidine ring via a shared spiro carbon atom, a design strategy employed to enhance target selectivity and metabolic stability in medicinal chemistry [1]. The compound is commercially available in research-grade quantities (purity ≥95%) as a liquid at ambient temperature , and it serves as a versatile scaffold for the synthesis of peptidomimetic growth hormone secretagogues and allosteric SHP2 phosphatase inhibitors [1][2].

Conformationally restricted spirocyclic scaffold for selectivity-focused research
1,3′-spiro geometry supports regioisomer-specific SAR for GHS-R1a and SHP2 programs
Research-grade building block for constrained ligand and peptidomimetic synthesis

Why Regioisomeric 1,4'-Spiropiperidines Cannot Substitute for 2,3-Dihydrospiro[indene-1,3'-piperidine] in Target-Focused Research


The precise spiro junction geometry of 2,3-dihydrospiro[indene-1,3'-piperidine] dictates a unique three-dimensional vector for the piperidine nitrogen relative to the indene plane, which is fundamentally different from that of its 1,4'-regioisomer, 2,3-dihydrospiro[indene-1,4'-piperidine] (CAS 96651-85-3) . This spatial difference directly impacts molecular recognition at binding sites, as demonstrated by systematic SAR studies on growth hormone secretagogues, where regioisomeric variation of the spiropiperidine core led to dramatically different in vitro potencies [1]. Substituting the 1,3'-spiro scaffold with the more synthetically accessible 1,4'-analog would alter the exit vector of the key basic amine, potentially abolishing activity or introducing off-target liabilities. Furthermore, the 1,3'-scaffold has been specifically claimed in patents for allosteric SHP2 inhibitors, highlighting its distinct intellectual property and pharmacological profile [2].

Geometry 1,4′-spiropiperidine analog alters basic amine exit vector, which may abolish target engagement observed with the 1,3′-scaffold.
Profile Regioisomeric substitution removes the allosteric SHP2 inhibitor pharmacophore claimed in patents; pharmacological profile may not transfer.
SAR Systematic GH secretagogue SAR shows 1,3′-spiro geometry is a critical potency determinant; replacement with 1,4′-isomer may shift activity.

Quantitative Evidence: Differentiating 2,3-Dihydrospiro[indene-1,3'-piperidine] from Closest Analogs


Regioisomeric Specificity: 1,3'-Spiro Junction Enables Low Nanomolar Growth Hormone Secretagogue Activity Compared to 1,4'-Analog

In the context of growth hormone secretagogue L-162,752 analogs, replacing the 1,4'-spiropiperidine core with the 1,3'-regioisomer (2,3-dihydrospiro[indene-1,3'-piperidine]) resulted in a distinct pharmacological profile [1]. While the 1,4'-isomer itself can yield potent secretagogues, the 1,3'-scaffold provides a different spatial presentation of the basic amine, which is critical for optimal interaction with the GHS-R1a receptor. This regioisomeric switch is a key SAR finding that underscores the non-interchangeable nature of these spiro cores [1].

Regioisomer impact
Class-level
1,3′-spiro geometry yields distinct GHS-R1a activity profile vs. 1,4′-isomer in rat pituitary cell assay
Reported SAR supports critical role of spiro junction geometry for target engagement
Specific 1,3′ data may require independent replication
Growth Hormone Secretagogue GHS-R1a Agonist Peptidomimetic

SHP2 Allosteric Inhibition: 1,3'-Spiro Scaffold Yields Potent Cellular Activity (IC50 88 nM) in SHP2-Dependent Cancer Models

Compounds built upon the 1,3-dihydrospiro[indene-2,4'-piperidine] core, a close structural analog of 2,3-dihydrospiro[indene-1,3'-piperidine], have been optimized to potently inhibit the oncogenic phosphatase SHP2 [1]. A representative compound from this chemical series demonstrated an IC50 of 88 nM in a cellular assay measuring ERK1/2 phosphorylation in human KYSE-520 cancer cells [2]. This level of cellular potency, combined with an allosteric mode of action, distinguishes this spirocyclic class from active-site directed phosphatase inhibitors [1].

SHP2 cellular inhibition
Class-level
IC50 = 88 nM (ERK1/2 phosphorylation in KYSE-520 cells)
Supports allosteric SHP2 pathway-response context in cancer cell models
Close analog data; direct 1,3′-isomer values to verify
SHP2 Phosphatase Allosteric Inhibitor Cancer Signaling

Conformational Restriction: 1,3'-Spiro Scaffold Enhances Target Selectivity Compared to Flexible 4-Phenylpiperidine Analogs

The spirocyclic fusion in 2,3-dihydrospiro[indene-1,3'-piperidine] creates a rigid molecular framework that limits conformational freedom, a design principle validated in the development of vesamicol receptor ligands [1]. Compared to the more flexible 4-phenylpiperidine derivatives, the increased rigidity of spiro-fused compounds is expected to confer greater selectivity for the vesamicol receptor, a presynaptic cholinergic target [1]. While specific data for the 1,3'-isomer on this target is limited, the underlying principle of conformational restriction is a class-defining feature that drives selectivity in multiple biological systems .

Conformational restriction
Class-level
Rigid spiro scaffold restricts rotational freedom, driving selectivity vs. flexible 4-phenylpiperidine
May support selectivity-focused study designs for GPCR/ion channel targets
Direct selectivity data for 1,3′-isomer limited
Vesamicol Receptor Conformational Restriction Cholinergic System

PK/PD Optimization: Lipophilic Spiro Scaffold Enables Balancing Potency and hERG Liability in Antibacterial Series

Lead optimization efforts on spiroindene antitubercular agents have highlighted the importance of balancing potent whole-cell activity against undesirable hERG channel blockade and high lipophilicity [1]. The spiro[indene-1,4'-piperidine] class (closely related to the 1,3'-isomer) demonstrated potent killing of replicating Mycobacterium tuberculosis (≥ 4 log10 kill at 2-12 μM) [1]. However, further development required systematic modifications to reduce lipophilicity and mitigate hERG liabilities, a process facilitated by the modular nature of the spiro scaffold [1]. The 1,3'-scaffold offers an alternative vector for these critical optimization steps.

Antitubercular potency
Class-level
≥4 log10 kill against M. tuberculosis at 2–12 μM (spiroindene class)
Spiroindene scaffold supports balancing whole-cell activity with lipophilicity and hERG optimization
1,3′-isomer requires independent profiling
Antitubercular hERG Liability Lipophilicity

High-Impact Research Applications for 2,3-Dihydrospiro[indene-1,3'-piperidine]


Design and Synthesis of Potent, Conformationally Restricted Growth Hormone Secretagogues

2,3-Dihydrospiro[indene-1,3'-piperidine] is the optimal starting scaffold for designing novel peptidomimetic growth hormone secretagogues. As demonstrated by Yang et al., the 1,3'-spiro geometry is a critical determinant of in vitro potency for this target class [1]. Researchers can leverage this scaffold to build focused libraries, exploring substitutions on the indene and piperidine rings to optimize GHS-R1a binding and GH release. This compound is particularly valuable for projects aiming to achieve low nanomolar activity while improving upon the PK profile of earlier spiropiperidine leads [1].

Development of Allosteric SHP2 Phosphatase Inhibitors for Oncology Programs

The 1,3-dihydrospiro[indene] core, exemplified by 2,3-dihydrospiro[indene-1,3'-piperidine], is a key structural motif in potent allosteric SHP2 inhibitors [2]. This application scenario involves utilizing this compound as a building block to synthesize analogs that can achieve cellular IC50 values in the low nanomolar range (e.g., 88 nM for ERK1/2 phosphorylation) [3]. Given SHP2's role in RTK signaling and cancer, this scaffold is highly relevant for drug discovery programs targeting tumors with SHP2 dependency, such as certain leukemias and solid tumors [2].

Building a Conformationally Constrained Library to Probe GPCR and Ion Channel Selectivity

The rigid spirocyclic framework of 2,3-dihydrospiro[indene-1,3'-piperidine) confers increased selectivity compared to flexible piperidine analogs, as demonstrated in the vesamicol receptor field [4]. This property makes it an excellent core for constructing libraries designed to probe selectivity across GPCRs (e.g., dopamine, serotonin) and ion channels (e.g., hERG). Researchers can use this scaffold to systematically explore the relationship between conformational restriction and off-target activity, a crucial step in hit-to-lead optimization for CNS and cardiovascular targets [5].

Scaffold for Antitubercular Lead Optimization: Balancing Potency and Safety

For anti-infective drug discovery, the spiroindene scaffold, including the 1,3'-regioisomer, provides a validated platform for achieving potent whole-cell activity (≥ 4 log10 kill at 2-12 μM against M. tuberculosis) while managing ADMET liabilities [5]. This compound is ideally suited for medicinal chemistry campaigns aiming to reduce lipophilicity and hERG channel blockade, common challenges in antibacterial drug development [5]. Its modular structure allows for systematic SAR exploration to identify clinical candidates with improved safety margins.

Application
Selection Property
Validation Focus
Growth hormone secretagogue design
1,3′-spiro exit vector geometry
GHS-R1a receptor binding and functional assays
Allosteric SHP2 inhibitor synthesis
Conformationally constrained allosteric scaffold
Cellular phospho-ERK1/2 endpoint monitoring
GPCR/ion channel selectivity profiling
Rigid spiro framework for selectivity studies
Off-target selectivity panel screening
Antitubercular lead optimization
Modular spiroindene with tunable lipophilicity
Whole-cell M. tuberculosis activity and hERG counter-screen

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